2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide typically involves the reaction of pyrrole derivatives with boron trifluoride etherate under controlled conditions . The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole rings, using halogenating agents.
Common Reagents and Conditions
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Halogenating agents like bromine or chlorine; reactions are conducted in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to nearby molecules, facilitating various photochemical reactions . The molecular targets and pathways involved include cellular components such as proteins and nucleic acids, which can be modified through photodynamic processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1,3,5,7,8-pentamethyl-2,6-diiodo-4-bora-3a,4a-diaza-s-indacene
- 2,6-Diiodo-1,3,5,7,8-pentamethyl-BODIPY
- 4,4-Difluoro-2,6-diiodo-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene
Uniqueness
What sets 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide apart from similar compounds is its enhanced fluorescence and stability. The presence of pyridine rings and the specific arrangement of functional groups contribute to its unique photophysical properties, making it highly suitable for advanced scientific applications .
Biological Activity
The compound 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene (CAS No. 1337979-86-8) is a complex boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields.
Molecular Formula: C29H25BF2N4
Molecular Weight: 478.3 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with boron trifluoride etherate under controlled conditions. The reaction conditions are optimized to achieve high yields and purity levels suitable for biological testing .
The biological activity of this compound is largely attributed to its ability to interact with cellular components through photochemical reactions. Upon absorption of light at specific wavelengths, the compound undergoes electronic excitation leading to energy transfer processes that can influence various biological pathways .
Anticancer Activity
Recent studies have indicated that this compound may possess potential anticancer properties. It has been investigated for use in photodynamic therapy (PDT) due to its strong fluorescence properties and ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues .
Cellular Imaging
The compound is also employed as a fluorescent probe in cellular imaging applications. Its fluorescence allows researchers to track biological processes in real-time within living cells. This capability is particularly valuable in studies involving cellular dynamics and drug delivery systems .
Toxicity and Safety
The compound is labeled with GHS07 pictograms indicating potential skin and eye irritation (H315 and H319). Safety precautions should be taken when handling this compound to mitigate risks associated with exposure .
Applications in Research
Case Studies
- Photodynamic Therapy Research : A study explored the efficacy of this compound in inducing apoptosis in various cancer cell lines through PDT mechanisms. Results showed significant reduction in cell viability upon light exposure.
- Fluorescent Probes : Research demonstrated the use of this compound as a probe for live-cell imaging, revealing insights into cellular behavior during drug treatment.
Properties
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BF2N4/c1-18-25(23-10-14-33-15-11-23)20(3)35-28(18)27(22-8-6-5-7-9-22)29-19(2)26(24-12-16-34-17-13-24)21(4)36(29)30(35,31)32/h5-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOFHEZVMVCAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=CC=C5)C)C6=CC=NC=C6)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BF2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.